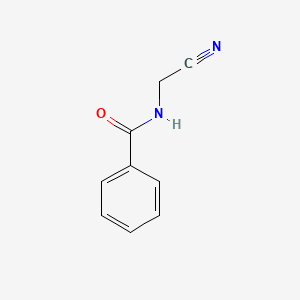















|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:8])[C:2]1C=CC=[CH:4][CH:3]=1.NCC#N.BrBr.[C:16]([NH:24][CH2:25][C:26]#[N:27])(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C(O)C#CC>C(OCC)(=O)C.C(N(CC)CC)C>[C:16]([NH:24][CH2:25][C:26]#[N:27])(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[C:16]([NH:24][CH:25]([O:8][CH2:1][C:2]#[C:3][CH3:4])[C:26]#[N:27])(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NCC#N
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#CC)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
5.6 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the reaction solution was cooled to 0° to 5° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
previously cooled
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
CUSTOM
|
|
Details
|
Triethylamine hydrobromide was separated by filtration
|
|
Type
|
DISTILLATION
|
|
Details
|
the filtrate was distilled under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to evaporate the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography
|
|
Type
|
WASH
|
|
Details
|
By elution with hexane-ethyl acetate
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NCC#N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(C#N)OCC#CC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.8 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |